2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The Boc group can be added to the amine under mild conditions, making it a versatile method for protecting sensitive amines.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and scalable synthesis of Boc-protected amino acids and other derivatives . The use of flow microreactors enhances the reaction efficiency and provides better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
Boc-Dap-OH: A Boc-protected amino acid used in peptide synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
2-Amino-2-(1-tert-butoxycarbonyl-2-methyl-4-piperidyl)acetic acid is unique due to its specific structure, which includes a piperidine ring and a Boc-protected amine. This structure provides stability and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-amino-2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-8-7-9(10(14)11(16)17)5-6-15(8)12(18)19-13(2,3)4/h8-10H,5-7,14H2,1-4H3,(H,16,17) |
InChI Key |
VKAFMCGVCYELBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.